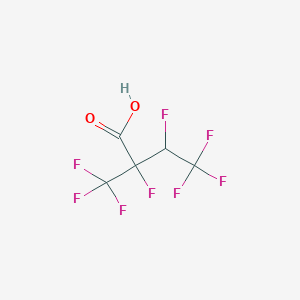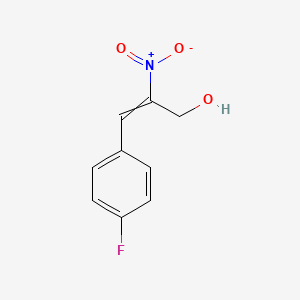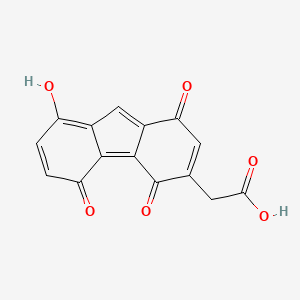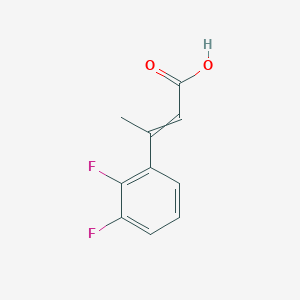
2,3-bis(1H-indol-3-yl)-6-nitroquinoxaline;sulfuric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-bis(1H-indol-3-yl)-6-nitroquinoxaline;sulfuric acid is a complex organic compound that features a quinoxaline core substituted with indole groups and a nitro group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-bis(1H-indol-3-yl)-6-nitroquinoxaline typically involves the reaction of indole derivatives with quinoxaline precursors. One common method is the electrophilic substitution reaction, where indole reacts with quinoxaline in the presence of a catalyst such as sulfuric acid. The reaction conditions often include elevated temperatures and the use of solvents like dimethyl sulfoxide or acetonitrile to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and efficiency, incorporating advanced purification techniques such as chromatography and crystallization to obtain the desired product.
化学反応の分析
Types of Reactions
2,3-bis(1H-indol-3-yl)-6-nitroquinoxaline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The indole groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically occur under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2,3-bis(1H-indol-3-yl)-6-aminoquinoxaline, while substitution reactions can produce various indole-substituted quinoxaline derivatives.
科学的研究の応用
2,3-bis(1H-indol-3-yl)-6-nitroquinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Studied for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic properties.
作用機序
The mechanism of action of 2,3-bis(1H-indol-3-yl)-6-nitroquinoxaline involves its interaction with specific molecular targets. The compound’s indole groups can interact with proteins and enzymes, potentially inhibiting their activity. The nitro group may also play a role in the compound’s biological activity by undergoing reduction to form reactive intermediates that can interact with cellular components.
類似化合物との比較
Similar Compounds
3,3’-bis(indolyl)methane: Another indole-based compound with similar structural features.
2,3-bis(1H-indol-3-yl)quinoxaline: Lacks the nitro group but shares the quinoxaline core.
6-nitroquinoxaline: Contains the nitro group but lacks the indole substitutions.
Uniqueness
2,3-bis(1H-indol-3-yl)-6-nitroquinoxaline is unique due to the combination of its indole and nitro substitutions, which confer distinct chemical and biological properties
特性
CAS番号 |
923298-08-2 |
|---|---|
分子式 |
C24H17N5O6S |
分子量 |
503.5 g/mol |
IUPAC名 |
2,3-bis(1H-indol-3-yl)-6-nitroquinoxaline;sulfuric acid |
InChI |
InChI=1S/C24H15N5O2.H2O4S/c30-29(31)14-9-10-21-22(11-14)28-24(18-13-26-20-8-4-2-6-16(18)20)23(27-21)17-12-25-19-7-3-1-5-15(17)19;1-5(2,3)4/h1-13,25-26H;(H2,1,2,3,4) |
InChIキー |
SNIVQKOIINRROT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NC4=C(C=C(C=C4)[N+](=O)[O-])N=C3C5=CNC6=CC=CC=C65.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9H-Carbazole, 9-[(ethenyloxy)methyl]-3-iodo-](/img/structure/B14201700.png)

![5-Azido-N-[(benzyloxy)carbonyl]-L-norvalyl-L-phenylalaninamide](/img/structure/B14201708.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(3-methoxyphenyl)methyl]-](/img/structure/B14201734.png)


![N-[(6-Phenylpyridin-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B14201746.png)




![2-Amino-6-(3,4-dichlorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14201789.png)
![{2-[(4-Bromophenyl)methylidene]cyclopropyl}methanol](/img/structure/B14201791.png)
![Butyl 3-hydroxy-4-[(4-methylbenzene-1-sulfonyl)oxy]butanoate](/img/structure/B14201799.png)
